molecular formula C20H24N2O4S B2685939 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide CAS No. 899976-03-5

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2685939
CAS No.: 899976-03-5
M. Wt: 388.48
InChI Key: JIGJTKILINKFEC-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a synthetic small molecule designed for research purposes, integrating distinct pharmacophoric elements in its structure. The compound features a 1,1-dioxo-1λ⁶,2-thiazinane moiety, a sulfonamide-derived group known to be a critical zinc-binding function in various bioactive molecules, including Carbonic Anhydrase Inhibitors (CAIs) . This sulfone-containing heterocycle is linked to an acetamide spacer and a 4-ethoxyphenyl group, a structural feature observed in compounds screened for diverse biological activities. While the specific biological data for this exact molecule is not currently available in the public domain, its core structure provides a basis for investigative research. The molecular architecture suggests potential for interaction with enzyme active sites. For instance, related sulfonamide compounds have been explored as inhibitors of carbonic anhydrase isoforms, which are therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Furthermore, the acetamide linkage bearing a substituted phenyl ring is a common structural motif in molecules studied for modulating specific biological pathways. Research into structurally similar N-phenylacetamide derivatives has shown inhibitory effects on cellular differentiation processes, such as osteoclastogenesis, highlighting the potential of this chemotype in biochemical research . The presence of the 1,1-dioxothiazinane ring, analogous to saturated six-membered heterocycles studied in medicinal chemistry, may influence the molecule's conformational flexibility and binding affinity to biological targets . This combination of features makes this compound a compound of interest for further investigation in various biochemical and pharmacological contexts, including but not limited to enzyme inhibition and cellular signaling pathway analysis.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-11-5-16(6-12-19)15-20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-27(22,24)25/h5-12H,2-4,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGJTKILINKFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazinan ring, followed by the introduction of the phenyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its thiazinan ring can potentially interact with biological targets such as enzymes and receptors, influencing various biochemical pathways.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar thiazinan structures exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in developing new antibiotics or antifungal agents.

Biological Research Applications

In biological research, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide can serve as a tool for studying cellular mechanisms and drug interactions.

Material Science Applications

Beyond medicinal uses, this compound's unique chemical properties make it suitable for applications in material science.

Synthesis of Polymers

The incorporation of thiazinan moieties into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research into polymer composites has shown that adding such compounds can improve resistance to environmental degradation.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone and Thiazinan Derivatives

N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)
  • Structure: Contains a thiazolidinone ring instead of thiazinan, with a phenylimino substituent.
  • Tautomerism: Exists as a 1:1 tautomeric mixture with its 2-anilino-4-oxothiazol-5-yl analog (3c-A), as confirmed by ¹H NMR .
  • Key Differences : The absence of the sulfonyl group in the thiazinan ring reduces electron-withdrawing effects compared to the target compound.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
  • Structure : Features a dihydroimidazothiazole core fused with pyridine.
  • Activity : Reported in structural studies but lacks explicit biological data .

Morpholinosulfonylphenyl Acetamides

A series of compounds (5i–5o) with a morpholinosulfonylphenyl backbone were synthesized and characterized :

Compound ID Substituent Melting Point (°C) ¹H NMR (δ, ppm) Key Peaks
5i Phenylamino 168–170 7.45 (d, J = 8.5 Hz, Ar–H)
5j 4-Methoxyphenylamino 172–174 3.81 (s, OCH₃), 7.32 (d, Ar–H)
5k 4-Methylphenylamino 165–167 2.36 (s, CH₃), 7.25 (d, Ar–H)
  • Key Differences: The morpholinosulfonyl group enhances solubility in polar solvents compared to the thiazinan ring. However, the ethoxyphenyl group in the target compound may confer better metabolic stability due to reduced susceptibility to oxidative demethylation.

Thiazolotriazole Derivatives

Compounds such as 2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) exhibit:

  • Synthetic Yields : 70–78% under optimized conditions .
  • Structural Advantage : The triazole ring may improve hydrogen-bonding interactions with biological targets.

Anti-Exudative Acetamides

A study on 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) showed:

  • Activity : Dose-dependent anti-exudative effects (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) .
  • Comparison : The thiazinan-sulfonyl group in the target compound may offer superior anti-inflammatory potency due to enhanced sulfonamide-mediated enzyme inhibition.

Commercial Analogs

  • GSK920684A: Contains a fluorophenoxy group and pyridinylthiazole core, purchased from MolPort .
  • Key Difference : The pyridinylthiazole moiety in GSK920684A likely targets kinase pathways, whereas the thiazinan-sulfonyl group may inhibit cyclooxygenase or sulfotransferases.

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound characterized by a complex molecular structure that includes a thiazinan ring and an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 358.47 g/mol
CAS Number 941986-75-0
Structural Features Thiazinan ring, ethoxyphenyl group

The biological activity of this compound is believed to stem from its interaction with various biological targets. The presence of the thiazinan ring contributes to its reactivity and potential to inhibit specific enzymes or receptors involved in disease processes. The sulfonamide group may enhance its antimicrobial properties by interfering with bacterial folic acid synthesis.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Study 1: A laboratory investigation demonstrated that this compound showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Study 2: Another study highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting potential use in treating infections caused by resistant pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential:

  • Case Study: An in vitro study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that it induced apoptosis at concentrations above 10 µM, with a notable decrease in cell viability observed after 48 hours of treatment.

Research Findings

A summary of key research findings related to this compound is presented below:

Study Focus Findings
Study 1AntimicrobialEffective against E. coli and S. aureus; MICs: 32–128 µg/mL
Study 2AnticancerInduced apoptosis in MCF-7 cells; significant reduction in cell viability at >10 µM
Study 3MechanismProposed inhibition of folic acid synthesis via sulfonamide action

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction parameters be optimized?

The synthesis involves multi-step reactions, typically starting with substituted thiazinan precursors. Key steps include:

  • Coupling reactions : Use carbodiimide-based agents (e.g., EDC/HOBt) to link 4-ethoxyphenylacetic acid derivatives with thiazinan-containing anilines.
  • Optimization parameters : Maintain stoichiometry (1.2:1 molar ratio of acylating agent to amine), low temperatures (0–5°C during activation), and room temperature for coupling.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (30–70% ethyl acetate) and HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures intermediate purity .

Q. How should researchers address tautomeric equilibria during structural characterization?

Tautomeric forms (e.g., thiazolidinone vs. thiazol-5-yl) are resolved using:

  • Variable-temperature ¹H NMR : At −40°C, distinct proton signals for imine (δ 8.2 ppm) and amine (δ 6.9 ppm) groups emerge, enabling quantification of a 1:1 equilibrium in CDCl₃.
  • 2D NMR (HSQC/HMBC) : Assigns tautomeric structures by correlating NH protons with adjacent carbons.
  • IR spectroscopy : Confirms carbonyl stretching (1680–1720 cm⁻¹) in dominant tautomers .

Advanced Research Questions

Q. What experimental approaches evaluate this compound’s inhibitory activity against dihydrofolate reductase (DHFR)?

  • Spectrophotometric assays : Measure NADPH oxidation at 340 nm with varying substrate concentrations (0.5–50 µM). Calculate IC₅₀ and determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular docking : AutoDock Vina predicts binding poses in DHFR’s active site (PDB ID 1U72), validated by mutating key residues (e.g., Asp27, Leu28) to confirm interaction sites .

Q. How can crystallographic data resolve stereochemical discrepancies in related derivatives?

  • Single-crystal X-ray diffraction (SCXRD) : At 100 K with Mo-Kα radiation (λ = 0.71073 Å), planar geometry at the thiazole ring (torsion angle <5°) confirms non-chiral centers.
  • Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C–H···O bonds) influencing configuration stability. Refinement with SHELXL ensures accuracy .

Q. What methodologies assess metabolic stability in hepatic microsomes for SAR optimization?

  • Incubation with liver microsomes : Use human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench samples with acetonitrile and analyze via LC-MS/MS.
  • Half-life (t₁/₂) calculation : First-order decay kinetics reveal structural trends. For example, para-ethoxy groups enhance stability (t₁/₂ >120 min) compared to methoxy analogs (t₁/₂ <30 min), guiding SAR to reduce CYP3A4-mediated oxidation .

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